Mushroom Tyrosinase Inhibition: Potency Equivalent to the Industry Standard Kojic Acid
Dihydroaltenuene B acts as a potent mushroom tyrosinase inhibitor, demonstrating a potency directly comparable to the widely used positive control, kojic acid. This represents the first and only documented report of Dihydroaltenuene B exhibiting this specific activity [1]. The inhibition is mediated by specific hydrogen bonding interactions between the compound's 3-OH and 4'-OH groups and the His244, Met280, and Gly281 residues in the active site of the enzyme, as confirmed by molecular docking studies [1]. This mechanism-based data provides a clear scientific rationale for its use in tyrosinase studies over analogs that may inhibit the enzyme through different, less-characterized interactions.
| Evidence Dimension | Inhibitory Concentration (IC50) against mushroom tyrosinase |
|---|---|
| Target Compound Data | IC50 = 38.33 ± 1.59 µM |
| Comparator Or Baseline | Kojic acid: IC50 = 39.72 ± 1.34 µM |
| Quantified Difference | Potency difference is not statistically significant; activities are comparable. |
| Conditions | In vitro enzymatic assay; molecular docking with tyrosinase active site. |
Why This Matters
This evidence positions Dihydroaltenuene B as a credible, nature-derived alternative to kojic acid for tyrosinase inhibition studies, providing a well-defined molecular scaffold for potential lead optimization in melanin-related research.
- [1] Liu, Y., et al. Structures and absolute configurations of butenolide derivatives from the isopod-associated fungus Pidoplitchkoviella terricola. Phytochemistry, 2022, 193, 112981. DOI: 10.1016/j.phytochem.2021.112981. View Source
